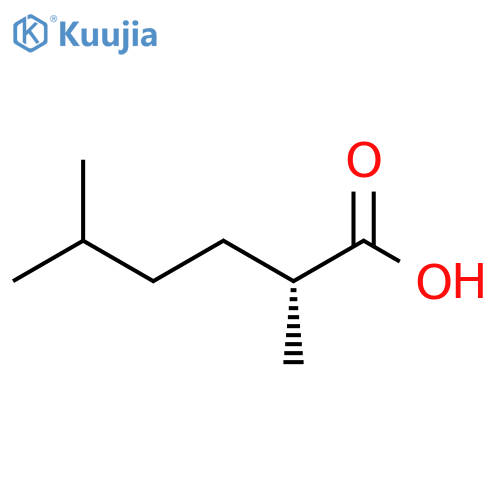Cas no 166664-82-0 ((2r)-2,5-Dimethylhexanoic acid)

166664-82-0 structure
商品名:(2r)-2,5-Dimethylhexanoic acid
(2r)-2,5-Dimethylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- (2r)-2,5-dimethylhexanoic acid
- 166664-82-0
- EN300-6505253
- (2r)-2,5-Dimethylhexanoic acid
-
- インチ: 1S/C8H16O2/c1-6(2)4-5-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1
- InChIKey: ASAHZDPKCCONIV-SSDOTTSWSA-N
- ほほえんだ: OC([C@H](C)CCC(C)C)=O
計算された属性
- せいみつぶんしりょう: 144.115029749g/mol
- どういたいしつりょう: 144.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 37.3Ų
(2r)-2,5-Dimethylhexanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6505253-0.1g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 0.1g |
$1244.0 | 2023-05-29 | ||
| Enamine | EN300-6505253-2.5g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 2.5g |
$2771.0 | 2023-05-29 | ||
| Enamine | EN300-6505253-0.05g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 0.05g |
$1188.0 | 2023-05-29 | ||
| Enamine | EN300-6505253-1.0g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 1g |
$1414.0 | 2023-05-29 | ||
| Enamine | EN300-6505253-5.0g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 5g |
$4102.0 | 2023-05-29 | ||
| Enamine | EN300-6505253-10.0g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 10g |
$6082.0 | 2023-05-29 | ||
| Enamine | EN300-6505253-0.25g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 0.25g |
$1300.0 | 2023-05-29 | ||
| Enamine | EN300-6505253-0.5g |
(2R)-2,5-dimethylhexanoic acid |
166664-82-0 | 0.5g |
$1357.0 | 2023-05-29 |
(2r)-2,5-Dimethylhexanoic acid 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
166664-82-0 ((2r)-2,5-Dimethylhexanoic acid) 関連製品
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量